molecular formula C31H25N5O9 B12393104 [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12393104
M. Wt: 611.6 g/mol
InChI Key: LACRRSYIGKXACS-MKGCLCFSSA-N
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Description

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes azidomethyl, dioxopyrimidinyl, and dibenzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, formation of azidomethyl groups, and coupling reactions to introduce the benzoate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.

    Reduction: The azidomethyl group can be reduced to amines.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the azidomethyl group may yield azido oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biochemical pathways involving azidomethyl and dioxopyrimidinyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of pharmaceutical compounds.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, while the dioxopyrimidinyl group can interact with nucleic acids and proteins. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to the presence of the azidomethyl group, which allows for specific chemical modifications and interactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C31H25N5O9

Molecular Weight

611.6 g/mol

IUPAC Name

[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25N5O9/c32-35-33-16-22-17-36(31(41)34-26(22)37)27-25(45-30(40)21-14-8-3-9-15-21)24(44-29(39)20-12-6-2-7-13-20)23(43-27)18-42-28(38)19-10-4-1-5-11-19/h1-15,17,23-25,27H,16,18H2,(H,34,37,41)/t23-,24?,25+,27-/m1/s1

InChI Key

LACRRSYIGKXACS-MKGCLCFSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CN=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CN=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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